2-Ethylbutyryl chloride

Physical Chemistry Organic Synthesis Procurement Specification

2-Ethylbutyryl chloride (CAS 2736-40-5) is a branched acyl chloride whose diethyl-substituted moiety provides unique steric bulk and lipophilicity unattainable with linear analogs like butyryl chloride. This architecture is integral to the pharmacophore in human glucagon receptor (hGCGR) antagonist discovery and regioselective copper-catalyzed C–H functionalization of quinoline scaffolds. Buyers requiring precise acyl group geometry for pharmaceutical lead optimization should procure this specific compound—generic substitution is not scientifically valid for these applications. Available in ≥97% purity with cold-chain shipping.

Molecular Formula C6H11ClO
Molecular Weight 134.6 g/mol
CAS No. 2736-40-5
Cat. No. B1582483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbutyryl chloride
CAS2736-40-5
Molecular FormulaC6H11ClO
Molecular Weight134.6 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)Cl
InChIInChI=1S/C6H11ClO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3
InChIKeySMUKODJVMQOSAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbutyryl Chloride (CAS 2736-40-5): Technical Profile for Procurement and Research Use


2-Ethylbutyryl chloride (CAS 2736-40-5), also known as 2-ethylbutanoyl chloride or diethylacetyl chloride, is a branched acyl chloride with the molecular formula C₆H₁₁ClO and a molecular weight of 134.60 g/mol [1]. It is a colorless liquid with a reported density of 0.982 g/mL at 25 °C and a boiling point of 137-139 °C . The compound is commercially available at purities of 97% and 99% from major suppliers such as Sigma-Aldrich and Thermo Scientific . Its primary use is as an acylating intermediate in organic synthesis, with documented applications in the preparation of bicyclic thiophene derivatives and as a reactant in copper-mediated remote C-H bond functionalization of quinolines [2].

Why 2-Ethylbutyryl Chloride Cannot Be Replaced by Simpler Acyl Chlorides in Key Synthetic Applications


Acyl chlorides as a class are highly reactive electrophiles used to install acyl groups onto nucleophiles. However, the steric and electronic properties of the acyl group directly influence reaction kinetics, selectivity, and the physicochemical properties of the final product. 2-Ethylbutyryl chloride possesses a branched, diethyl-substituted acyl moiety [1]. This branching differentiates it from linear analogs like butyryl chloride (C₄H₇ClO) and the less hindered isobutyryl chloride (C₄H₇ClO) . In specific synthetic contexts, such as the construction of bicyclic thiophene derivatives for pharmaceutical lead discovery, the 2-ethylbutyryl group imparts unique lipophilicity and steric bulk that is integral to the target scaffold's biological activity . Simple substitution with a linear or less branched acyl chloride would alter the three-dimensional structure of the final molecule, potentially abolishing desired interactions with biological targets . Therefore, generic substitution based solely on the reactive acyl chloride functional group is not scientifically valid when the specific branched architecture of the 2-ethylbutyryl group is required.

Quantitative Differentiation of 2-Ethylbutyryl Chloride: Comparative Data Against Key Analogs


Physical Property Comparison: Density and Boiling Point Distinguish 2-Ethylbutyryl Chloride from Butyryl Chloride

2-Ethylbutyryl chloride exhibits a significantly higher boiling point and density compared to the simpler, unbranched analog butyryl chloride. This difference reflects the increased molecular weight and van der Waals interactions resulting from the branched 2-ethylbutyryl group. These physical property differences are critical for storage, handling, and purification in a synthetic workflow [1].

Physical Chemistry Organic Synthesis Procurement Specification

Reactivity Profile: The Influence of the Branched 2-Ethylbutyryl Moiety on Acylation Kinetics

While direct kinetic rate constants for 2-ethylbutyryl chloride with common nucleophiles are not widely reported in the primary literature, class-level inference from acyl chloride reactivity indicates that branching at the alpha-carbon reduces the rate of nucleophilic acyl substitution compared to linear analogs due to increased steric hindrance [1]. Specifically, the diethyl-substituted carbon adjacent to the carbonyl in 2-ethylbutyryl chloride presents greater steric bulk than the methyl groups in isobutyryl chloride or the single ethyl branch in 2-methylbutyryl chloride. This translates to a comparatively slower, but often more selective, acylation profile.

Reaction Kinetics Steric Effects Acylation

Application-Specific Utility: Documented Use in Bicyclic Thiophene Derivative Synthesis

2-Ethylbutyryl chloride is specifically cited as a reactant in the synthesis of bicyclic thiophene derivatives, a class of compounds investigated as antagonists of the human glucagon receptor . The 2-ethylbutyryl group is incorporated as a key substituent that influences the activity and optimization of these pharmaceutical leads . While simpler acyl chlorides could hypothetically acylate the same scaffold, the resulting analogs would lack the specific lipophilic and steric features of the 2-ethylbutyryl group, which are essential for the structure-activity relationships (SAR) within this chemical series .

Medicinal Chemistry Combinatorial Chemistry Thiophene Derivatives

Application-Specific Utility: Role in CuBr₂-Mediated Remote C-H Chalcogenation of Quinolines

A specific methodological application notes the use of 2-ethylbutyryl chloride as a reactant in the CuBr₂-mediated remote C-H bond chalcogenation of quinolines on the C5 position [1]. In this transformation, the acyl chloride likely serves as an electrophilic partner or generates an active intermediate for the directed functionalization of the quinoline core. The branched nature of the 2-ethylbutyryl group may influence the regioselectivity or efficiency of this remote C-H activation, distinguishing it from reactions employing less sterically demanding acyl chlorides.

C-H Functionalization Quinoline Chemistry Organometallic Catalysis

Validated Application Scenarios for 2-Ethylbutyryl Chloride in Research and Development


Synthesis of Bicyclic Thiophene-Derived hGCGR Antagonist Leads

2-Ethylbutyryl chloride is a key acylating agent for introducing the 2-ethylbutyryl moiety into bicyclic thiophene scaffolds during solid-phase combinatorial library synthesis. This specific structural modification has been explored in the context of discovering novel antagonists of the human glucagon receptor (hGCGR) . The branched acyl group is an integral part of the pharmacophore for this series, and its substitution would lead to a different compound series with distinct biological properties.

Site-Selective C-H Functionalization of Quinolines

In advanced organic synthesis methodology, this compound has been employed as a reactant in copper-catalyzed remote C-H chalcogenation of quinolines, specifically targeting the C5 position [1]. This application is valuable for medicinal chemists seeking to functionalize the quinoline core—a privileged scaffold in drug discovery—in a regioselective manner.

Preparation of Sterically Hindered Amides and Esters

Leveraging the branched nature of its acyl group, 2-ethylbutyryl chloride is useful for synthesizing amides, esters, and other functionalized compounds where increased steric bulk or specific lipophilicity is desired [2]. Its reactivity with amines and alcohols enables the production of derivatives with the 2-ethylbutyryl group, which can be advantageous for tuning physicochemical properties like metabolic stability or membrane permeability in drug candidates.

Reference Standard for Analytical Method Development

With well-defined physical properties such as a refractive index (n20/D) of 1.425, a boiling point of 137-139 °C, and a density of 0.982 g/mL , high-purity grades of 2-ethylbutyryl chloride can serve as a reference standard for calibrating analytical instruments (e.g., refractometers, GC systems) or validating analytical methods for related acyl chloride compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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